(S)-Way 100135

5-HT1A receptor pharmacology stereoselectivity in vivo antagonism

(S)-WAY 100135 dihydrochloride (CAS 149007-54-5) is a phenylpiperazine derivative that functions as a potent and selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors. The compound exhibits stereoselective pharmacology, with the (S)-enantiomer demonstrating greater antagonist activity than its (R)-counterpart in binding, functional, and behavioral assays.

Molecular Formula C24H35Cl2N3O2
Molecular Weight 468.5 g/mol
CAS No. 149007-54-5
Cat. No. B1139074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Way 100135
CAS149007-54-5
Synonyms(S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride
Molecular FormulaC24H35Cl2N3O2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H
InChIKeyVJGZNBYDSDEOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-WAY 100135 Dihydrochloride (CAS 149007-54-5): Potent 5-HT1A Receptor Antagonist for Serotonergic Pharmacology Research


(S)-WAY 100135 dihydrochloride (CAS 149007-54-5) is a phenylpiperazine derivative that functions as a potent and selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors [1]. The compound exhibits stereoselective pharmacology, with the (S)-enantiomer demonstrating greater antagonist activity than its (R)-counterpart in binding, functional, and behavioral assays [2]. The dihydrochloride salt form provides enhanced aqueous solubility for in vivo applications, with central activity observed upon systemic administration . This compound is protected under US Patent 4,988,814 and is exclusively available for laboratory research purposes through licensed vendors .

Why (S)-WAY 100135 Dihydrochloride Cannot Be Substituted with Racemic WAY-100135, (R)-WAY 100135, or WAY-100635


Substituting (S)-WAY 100135 with racemic (±)-WAY-100135, the (R)-enantiomer, or the later-developed analog WAY-100635 introduces substantial pharmacological divergence that compromises experimental reproducibility and data interpretation. The (S)-enantiomer is approximately 3-fold more potent than the (R)-enantiomer in reversing 8-OH-DPAT-induced hyperglycemia in vivo, with (R)-WAY 100135 lacking antagonist activity entirely at comparable doses [1]. Critically, (S)-WAY 100135 exhibits partial agonist properties at 5-HT1A autoreceptors—a functional signature absent in WAY-100635—resulting in a transient decrease in hippocampal 5-HT levels when administered alone [2]. Conversely, WAY-100635 acts as a pure silent antagonist that increases serotonergic neuronal firing in behaving animals, a response not observed with (S)-WAY 100135 [3]. These compound-specific differences in intrinsic efficacy, enantiomeric activity, and in vivo neurochemical profile preclude generic substitution without altering experimental outcomes.

Quantitative Differentiation Evidence for (S)-WAY 100135 Dihydrochloride vs. Structural and Functional Analogs


Stereoselective 5-HT1A Antagonism: (S)-WAY 100135 vs. (R)-WAY 100135 in 8-OH-DPAT-Induced Hyperglycemia Model

In conscious rats, the (S)-enantiomer of WAY 100135 exhibits a minimum effective dose (MED) of 1 mg/kg i.v. for attenuating 8-OH-DPAT-induced hyperglycemia, whereas the (R)-enantiomer at doses up to 3 mg/kg i.v. fails to block this response. The racemic mixture (R,S)-WAY100135 requires a higher MED of 3 mg/kg i.v. to achieve comparable antagonism [1]. This establishes that antagonist activity resides predominantly in the (S)-enantiomer, with approximately 3-fold greater in vivo potency than the racemate and no detectable antagonist efficacy in the (R)-enantiomer at the tested dose range.

5-HT1A receptor pharmacology stereoselectivity in vivo antagonism glycemic response

Functional Divergence: Partial Agonist Profile of (S)-WAY 100135 vs. Silent Antagonist WAY-100635 in Hippocampal 5-HT Microdialysis

In vivo microdialysis in chloral hydrate-anaesthetized rats demonstrates that (S)-WAY 100135 produces a significant, transient, dose-dependent decrease in extracellular hippocampal 5-HT levels when administered alone, consistent with partial agonist activity at somatodendritic 5-HT1A autoreceptors. In contrast, WAY-100635 at doses up to 0.16 mg/kg produces no alteration in basal 5-HT levels, confirming its profile as a pure silent antagonist [1]. Both compounds reverse 8-OH-DPAT-induced 5-HT decreases, but with markedly different ED50 values: 3.3 mg/kg for (S)-WAY 100135 versus 0.03 mg/kg for WAY-100635 (approximately 110-fold difference in potency for this reversal effect) [1].

5-HT1A autoreceptor partial agonism in vivo microdialysis serotonin release

Differential Effects on Serotonergic Neuronal Firing: (S)-WAY 100135 Depression vs. WAY-100635 Excitation in Behaving Cats

Single-unit recording in the dorsal raphe nucleus of freely moving cats reveals opposite modulatory effects between the two compounds. (S)-WAY 100135 (0.025-1.0 mg/kg i.v.) moderately depresses serotonergic neuronal activity at all doses tested, whereas WAY-100635 (0.025-0.5 mg/kg i.v.) significantly increases neuronal activity [1]. Furthermore, pretreatment with (S)-WAY 100135 (0.5 mg/kg i.v.) only weakly attenuates the inhibitory action of 8-OH-DPAT, while WAY-100635 at doses as low as 0.1 mg/kg i.v. completely blocks 8-OH-DPAT-induced inhibition [1].

dorsal raphe nucleus single-unit recording 5-HT1A autoreceptor electrophysiology

Receptor Selectivity Profile: 5-HT1A Antagonism with Minimal Off-Target Activity Across Aminergic and Adrenergic Receptors

In radioligand binding assays using rat hippocampal membranes, (S)-WAY 100135 inhibits 5-HT1A receptor binding with an IC50 of 15-15.5 nM . Selectivity profiling demonstrates IC50 values exceeding 1 µM (>1000 nM) for a panel of related receptors including 5-HT1B, 5-HT1C, 5-HT2, α1-adrenergic, α2-adrenergic, and dopamine D2 receptors . This represents a minimum 66-fold selectivity window for the primary target over these off-target receptors. Note that subsequent studies identified partial agonist activity at 5-HT1D receptors (pKi = 7.58, equivalent to 26 nM Ki), though the functional significance of this interaction has not been fully characterized [1].

receptor selectivity off-target profiling radioligand binding IC50

Anxiolytic-Like Behavioral Activity: (S)-WAY 100135 Efficacy in Elevated Plus Maze Model

In the mouse elevated plus maze paradigm, systemic administration of (S)-WAY 100135 at 10 mg/kg significantly increases both the number of entries into the open arms and the percentage of time spent in the open arms, indicative of anxiolytic-like behavioral activity . This behavioral profile is consistent with 5-HT1A receptor antagonism in this model and distinguishes the compound from 5-HT1A agonists which typically produce anxiogenic-like or mixed effects in the elevated plus maze.

anxiolytic activity elevated plus maze behavioral pharmacology in vivo efficacy

Licensed Active Pharmaceutical Ingredient with Defined Purity and Solubility Specifications

(S)-WAY 100135 dihydrochloride (CAS 149007-54-5) is supplied under license from Wyeth-Ayerst Research (US Patent 4,988,814) with defined purity specifications of ≥98% by HPLC . The dihydrochloride salt form provides aqueous solubility of 5 mM with gentle warming or 10 mM with sonication, and DMSO solubility of 100 mM . Commercial vendors including Tocris and BOC Sciences report purity ≥99% by HPLC for this specific CAS number, enabling reproducible experimental outcomes across independent laboratories .

chemical procurement purity specification solubility quality control

Recommended Research Applications for (S)-WAY 100135 Dihydrochloride Based on Quantified Evidence


Stereoselective 5-HT1A Antagonist Studies Requiring Maximal In Vivo Potency per Milligram

Based on the established MED of 1 mg/kg i.v. for (S)-WAY 100135 versus 3 mg/kg i.v. for the racemate in reversing 8-OH-DPAT-induced hyperglycemia [1], researchers performing in vivo 5-HT1A antagonist studies should procure the (S)-enantiomer when compound cost, animal welfare considerations, or formulation volume constraints favor lower dosing requirements. The (R)-enantiomer lacks antagonist activity at doses up to 3 mg/kg i.v. and is unsuitable for 5-HT1A blockade studies [1].

Investigations of Partial Agonism at 5-HT1A Somatodendritic Autoreceptors

For studies examining the functional consequences of partial 5-HT1A autoreceptor activation, (S)-WAY 100135 is the appropriate tool compound. It produces a transient, dose-dependent decrease in hippocampal 5-HT levels when administered alone, confirming partial agonist properties not observed with the silent antagonist WAY-100635 [2]. This application is particularly relevant for research into the differential modulation of serotonergic tone and the pharmacological distinction between full antagonists and compounds with residual intrinsic activity.

Comparative Pharmacology Studies with WAY-100635 as Control

(S)-WAY 100135 serves as a critical comparator compound in studies evaluating the functional consequences of partial agonism versus pure antagonism at 5-HT1A receptors. The direct head-to-head data demonstrating opposite effects on dorsal raphe neuronal firing (depression by (S)-WAY 100135 vs. excitation by WAY-100635) [3] and divergent effects on basal hippocampal 5-HT release (decrease vs. no change) [2] establish these two compounds as a paired tool set for dissecting 5-HT1A autoreceptor pharmacology.

In Vivo Behavioral Pharmacology of 5-HT1A Antagonism in Anxiety Models

The demonstrated anxiolytic-like activity of (S)-WAY 100135 at 10 mg/kg in the mouse elevated plus maze supports its use in preclinical anxiety research. This application is most appropriate when the experimental hypothesis specifically requires a 5-HT1A antagonist with partial agonist properties, as distinct from silent antagonists like WAY-100635. Researchers should note the 10 mg/kg dose established for behavioral efficacy in this model.

Quote Request

Request a Quote for (S)-Way 100135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.